Chrysomycin B
Chrysomycin B
Chrysomycin B is an antibiotic isolated from a strain of Streptomyces. It differs from its analog chrysomycin A2,3 by having a methyl, rather than vinyl, group in the 8-position of the chromophore. Like its analog, chrysomycin B suppresses the growth of transplantable tumors in mice, an effect that may be related to its ability to bind DNA. It also causes DNA damage in the human lung adenocarcinoma A549 cell line and inhibits topoisomerase II. Chrysomycin B is structurally very similar to gilvocarcin V, which promotes DNA cross-linking with histone 3 and GRP78 when photoactivated by near-UV light.
Chrysomycin B is a minor analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin B, containing a methyl group in the 8-position, is less active than its vinyl analogue (Chrysomycin A), albeit still a potent antitumor active and an inhibitor of the catalytic activity of human topoisomerase II.
Chrysomycin B is a minor analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin B, containing a methyl group in the 8-position, is less active than its vinyl analogue (Chrysomycin A), albeit still a potent antitumor active and an inhibitor of the catalytic activity of human topoisomerase II.
Brand Name:
Vulcanchem
CAS No.:
83852-56-6
VCID:
VC20744245
InChI:
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3
SMILES:
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O
Molecular Formula:
C27H28O9
Molecular Weight:
496.5 g/mol
Chrysomycin B
CAS No.: 83852-56-6
Cat. No.: VC20744245
Molecular Formula: C27H28O9
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chrysomycin B is an antibiotic isolated from a strain of Streptomyces. It differs from its analog chrysomycin A2,3 by having a methyl, rather than vinyl, group in the 8-position of the chromophore. Like its analog, chrysomycin B suppresses the growth of transplantable tumors in mice, an effect that may be related to its ability to bind DNA. It also causes DNA damage in the human lung adenocarcinoma A549 cell line and inhibits topoisomerase II. Chrysomycin B is structurally very similar to gilvocarcin V, which promotes DNA cross-linking with histone 3 and GRP78 when photoactivated by near-UV light. Chrysomycin B is a minor analogue in a complex of C-glycoside antitumor actives isolated from Streptomyces. Chrysomycin B, containing a methyl group in the 8-position, is less active than its vinyl analogue (Chrysomycin A), albeit still a potent antitumor active and an inhibitor of the catalytic activity of human topoisomerase II. |
|---|---|
| CAS No. | 83852-56-6 |
| Molecular Formula | C27H28O9 |
| Molecular Weight | 496.5 g/mol |
| IUPAC Name | 1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one |
| Standard InChI | InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 |
| Standard InChI Key | BJPYMDSMDBCKEP-UHFFFAOYSA-N |
| SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O |
| Appearance | Yellow crystals |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator